1-Chloro-3-(4-chlorophenoxy)propan-2-one

Übersicht

Beschreibung

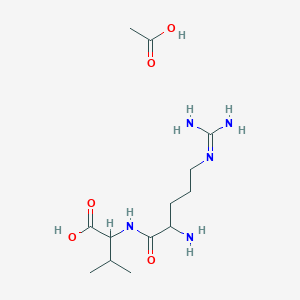

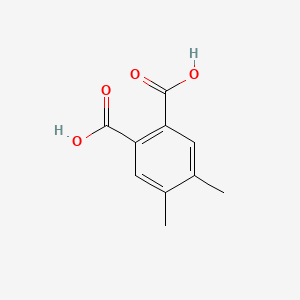

1-Chloro-3-(4-chlorophenoxy)propan-2-one is a chemical compound with the molecular formula C9H8Cl2O2 . It has been used for pharmaceutical testing . It has been found to have antifungal and antibacterial properties . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .

Synthesis Analysis

The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-one involves various chemical reactions. One study used Pseudomonas fluorescens lipase (PFL) as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug . The reaction parameters were optimized to achieve maximum enantioselectivity .Molecular Structure Analysis

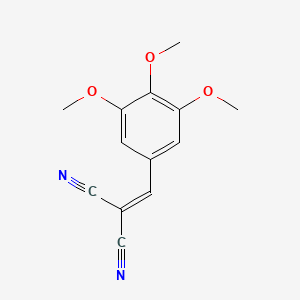

The molecular structure of 1-Chloro-3-(4-chlorophenoxy)propan-2-one is represented by the InChI code: 1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 . The molecular weight of the compound is 219.07 .Chemical Reactions Analysis

In the kinetic resolution process, PFL selectively acylated the R-form of the racemic intermediate in a short duration of 3 hours . At 30 °C, enzyme activity of 400 units and substrate concentration of 10 mM gave a high enantioselectivity and conversion in an optimum time of 3 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-3-(4-chlorophenoxy)propan-2-one include a melting point of 63-72°C . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

CPP is used in chemical synthesis due to its unique structure. It has a chloro group and a chlorophenoxy group attached to a propanone, which makes it a versatile compound in organic synthesis .

Intermediate in Drug Synthesis

CPP has been used as an intermediate in the synthesis of certain drugs. For example, it has been used in the kinetic resolution of a racemic intermediate of metoprolol, a selective β1-blocker drug .

Material Science

In material science, CPP could potentially be used in the development of new materials due to its unique structural properties. However, more research is needed in this area .

Analytical Chemistry

CPP can be used in analytical chemistry for the development of new analytical methods. Its unique structure and properties can be utilized in the development of new chromatographic techniques .

Environmental Science

Biological Research

Wirkmechanismus

Target of Action

A similar compound, (rs)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, has been studied and found to interact with pseudomonas fluorescens lipase (pfl), an enzyme that plays a crucial role in the metabolism of fats .

Mode of Action

The related compound mentioned above, (rs)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, is selectively acylated by pfl . This suggests that 1-Chloro-3-(4-chlorophenoxy)propan-2-one might also interact with enzymes in a similar manner, leading to changes in the enzyme’s activity.

Result of Action

If it interacts with lipase enzymes similarly to the related compound, it could potentially influence the metabolism of fats at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

1-chloro-3-(4-chlorophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVICFYIGXQRSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599694 | |

| Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57264-54-7 | |

| Record name | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)

![2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B3053900.png)

![5-Acetyl-4-(4-ethylphenyl)-2-[2-(4-ethylphenyl)-2-oxo-ethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B3053901.png)